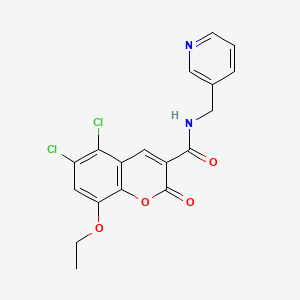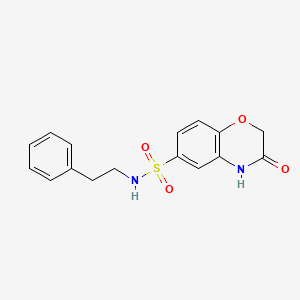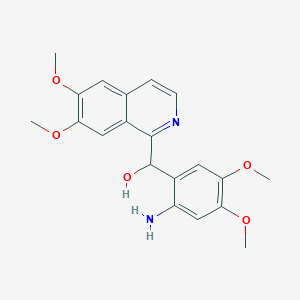![molecular formula C15H13N3O2 B4418459 3-[5-(1-phenoxyethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4418459.png)
3-[5-(1-phenoxyethyl)-1,2,4-oxadiazol-3-yl]pyridine
Descripción general
Descripción
3-[5-(1-phenoxyethyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-[5-(1-phenoxyethyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes that are involved in the inflammatory response. Additionally, it may induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been found to have antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[5-(1-phenoxyethyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its versatility. It can be used in a wide range of applications, including anti-inflammatory, anticancer, and antimicrobial studies. Additionally, it is relatively easy to synthesize and purify, making it readily available for use in experiments.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which may limit its potential applications. Additionally, its toxicity and potential side effects have not been fully characterized, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research involving 3-[5-(1-phenoxyethyl)-1,2,4-oxadiazol-3-yl]pyridine. One possible direction is to further investigate its mechanism of action, which may lead to the development of more effective treatments for inflammatory diseases and cancer. Additionally, it may be useful to explore its potential applications in other areas, such as neurodegenerative diseases and cardiovascular disorders. Finally, further studies may be needed to fully characterize its toxicity and potential side effects, which may help to determine its safety for use in humans.
Aplicaciones Científicas De Investigación
3-[5-(1-phenoxyethyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anticancer, and antimicrobial properties. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
5-(1-phenoxyethyl)-3-pyridin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-11(19-13-7-3-2-4-8-13)15-17-14(18-20-15)12-6-5-9-16-10-12/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRKASLGEGIXCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CN=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[2-(4-ethylphenoxy)ethyl]thio}-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4418376.png)

![N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B4418393.png)


![2-chloro-5-({[(4,6-dimethylpyrimidin-2-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4418416.png)
![3-amino-N-cyclopropyl-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4418421.png)
![N'-cyclohexyl-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4418424.png)

![1-butyl-N-{2-[(isopropylamino)carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B4418442.png)
![N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4418448.png)


